molecular formula C8H4ClNO B1352943 4-Chlorobenzoyl cyanide CAS No. 13014-48-7

4-Chlorobenzoyl cyanide

Cat. No. B1352943
CAS RN: 13014-48-7
M. Wt: 165.57 g/mol
InChI Key: UDBBCXDMJVNFLI-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl cyanide is a chemical compound used as an intermediate in the synthesis of pharmaceuticals . It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .


Synthesis Analysis

The synthesis of 4-chlorophenyl cyanohydrin, a related compound, involves the reaction of 4-chlorobenzaldehyde with sodium cyanide at a temperature of 80-85°C for three hours . The reaction is monitored with thin-layer chromatography (TLC) using ethyl acetate and hexane as the mobile phase .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoyl cyanide is C8H4ClNO . The InChI code is 1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H , and the InChI key is UDBBCXDMJVNFLI-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Chlorobenzoyl cyanide is involved in the conversion of 4-chlorobenzoate to 4-hydroxybenzoate. This process is carried out by first esterifying 4-chlorobenzoate by coenzyme A, and the resulting 4-chlorobenzoyl CoA serves as a substrate for the 4-chlorobenzoyl CoA dehalogenase .


Physical And Chemical Properties Analysis

4-Chlorobenzoyl cyanide has a molecular weight of 165.58 g/mol . It has a topological polar surface area of 64.6 Ų and a complexity of 207 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has one rotatable bond .

Mechanism of Action

The cyanide group in 4-Chlorobenzoyl cyanide can bind to the a3 portion (complex IV) of cytochrome oxidase and prevent cells from using oxygen, causing rapid death . This mechanism is similar to the action of cyanide, which poisons the mitochondrial electron transport chain within cells and renders the body unable to derive energy (adenosine triphosphate—ATP) from oxygen .

properties

IUPAC Name

4-chlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBBCXDMJVNFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431439
Record name 4-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzoyl cyanide

CAS RN

13014-48-7
Record name 4-chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as in Example 2(a) from 4-chlorobenzoyl cyanide amidinohydrazone obtained in Example 7. The solvent for the ring closure was a mixture of 1-propanol and dimethyl sulfoxide (4:1). Total yield (from 4-chlorobenzoyl cyanide): 72%; m.p. 219-221° C. (uncorrected).
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4-chlorobenzoyl cyanide amidinohydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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